molecular formula C15H10ClFN4O2S B2696768 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 896324-99-5

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2696768
CAS No.: 896324-99-5
M. Wt: 364.78
InChI Key: NLKLOCHNIVWVMP-UHFFFAOYSA-N
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Description

2-({7-Chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a fused pyrido[1,2-a][1,3,5]triazin-4-one core. Key structural features include:

  • A 7-chloro substituent on the pyridotriazinone ring, enhancing electrophilic reactivity.
  • A sulfanyl bridge linking the heterocyclic core to an acetamide group.
  • A 4-fluorophenyl moiety on the acetamide, likely improving metabolic stability and target affinity.

The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, a gold-standard tool for small-molecule structural determination .

Properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-9-1-6-12-19-14(20-15(23)21(12)7-9)24-8-13(22)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKLOCHNIVWVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a][1,3,5]triazinone core, followed by the introduction of the chlorinated pyridine ring and the fluorinated phenylacetamide group. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and fluorinated aromatic amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following compounds, sourced from pharmacopeial standards and literature, are compared to highlight structural and functional divergences:

Compound Core Structure Key Functional Groups Potential Therapeutic Use Structural Analysis Method
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one Chloro, sulfanyl, 4-fluorophenyl acetamide Kinase inhibition, Cancer SHELXL refinement
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid Thiazolidine Carboxylic acids, amides, thiazolidine Antibacterial Pharmacopeial standards
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclic β-lactam β-lactam ring, carboxylic acid, amide Antibiotic (e.g., penicillin) Pharmacopeial methods
Key Observations:

Heterocyclic Core: The target compound’s pyridotriazinone core contrasts with the thiazolidine and β-lactam rings in the compared analogs. This divergence suggests distinct biological targets—kinases vs. bacterial enzymes (e.g., penicillin-binding proteins).

Functional Groups :

  • The 4-fluorophenyl acetamide in the target may enhance lipophilicity and target binding compared to the carboxylic acid -rich pharmacophores in the antibacterial analogs.
  • The sulfanyl bridge in the target could enable disulfide bond formation or redox-mediated activity, absent in the β-lactam and thiazolidine derivatives.

Therapeutic Implications :

  • The antibacterial compounds rely on β-lactam or thiazolidine motifs to disrupt cell wall synthesis, while the target’s design aligns with kinase inhibitors that modulate intracellular signaling pathways.

Pharmacokinetic and Physicochemical Properties (Inferred)

Property Target Compound Thiazolidine Analog β-Lactam Analog
Molecular Weight ~380–400 g/mol (estimated) ~600–650 g/mol (estimated) ~500–550 g/mol (estimated)
Solubility Moderate (due to fluorophenyl) Low (multiple carboxylic acids) Moderate (amide and β-lactam)
Metabolic Stability High (fluorine reduces oxidation) Variable (acid-dependent) Low (β-lactam susceptibility)
Notes:
  • The target’s fluorine substituent likely improves metabolic stability compared to non-halogenated analogs.
  • The antibacterial compounds’ carboxylic acid groups may enhance water solubility but limit membrane permeability.

Research Findings and Gaps

  • Structural Insights : The use of SHELXL for crystallographic refinement ensures high precision in understanding the target’s conformation, critical for structure-activity relationship (SAR) studies .
  • Synthetic Challenges: The pyridotriazinone core’s synthesis likely requires multi-step heterocyclic coupling, contrasting with the more straightforward β-lactam ring formation.

Biological Activity

The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide exhibits a unique structural composition that positions it within the sulfanylamide class of compounds. This compound is characterized by a pyrido[1,2-a][1,3,5]triazin ring system that is chlorinated and oxo-substituted, along with an acetamide group linked to a sulfur atom. The presence of a 4-fluorophenyl group enhances its potential biological activity.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
IUPAC Name This compound
Molecular Formula C13H10ClN5O2S
Molecular Weight 315.76 g/mol

Biological Activity Overview

While specific biological data on this compound is limited, similar compounds within the same structural class have demonstrated various biological activities. These include:

  • Antimicrobial Properties : Compounds with similar structural features have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Activity : The presence of the pyrido[1,2-a][1,3,5]triazin core is associated with anticancer properties. For instance, derivatives of pyrido-triazine have been reported to exhibit moderate to significant cytotoxic effects against various cancer cell lines such as HCT-116, MCF-7, and HeLa cells .

The biological activity of the compound is likely mediated through interactions with specific cellular targets. The mechanism may involve:

  • Enzyme Inhibition : Binding to enzymes involved in cellular pathways that regulate growth and proliferation.
  • Receptor Interaction : Modulating receptor activity which can influence signaling pathways related to cancer progression or microbial resistance.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies : A study indicated that pyrido-triazine derivatives showed IC50 values ranging from 9 to 97 μM against various cancer cell lines . This suggests that modifications in the chemical structure can significantly influence their potency.
  • Antimicrobial Activity : Research has shown that similar sulfanylamides possess antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes .
  • In Silico Studies : Molecular docking studies have been conducted on structurally similar compounds to predict interactions with target proteins. For example, docking studies revealed potential hydrogen bonding interactions that could enhance biological activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of our compound versus structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamideContains methoxy instead of fluorophenylAntimicrobial and anticancer activity reported
N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)thioacetamideEthoxy group instead of fluorophenylModerate antimicrobial properties

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